molecular formula C21H17NO6 B2641379 N-(2,2-di(furan-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2320725-60-6

N-(2,2-di(furan-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2641379
CAS No.: 2320725-60-6
M. Wt: 379.368
InChI Key: WIDKCCGABSIKRA-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 2320725-60-6) is a synthetic hybrid organic compound with a molecular formula of C21H17NO6 and a molecular weight of 379.4 g/mol . This compound features a complex structure that integrates multiple pharmacologically relevant scaffolds, making it a valuable candidate for medicinal chemistry research and drug discovery initiatives. The core of the molecule is based on an 8-methoxy-2-oxo-2H-chromene-3-carboxamide framework. The chromene (also known as coumarin) nucleus is a privileged structure in medicinal chemistry, known for its diverse biological activities . This scaffold is frequently investigated for its potential anti-cancer properties, as chromene derivatives can interact with various cellular targets and have shown promise in inhibiting the proliferation of cancer cells . The specific substitution at the 3-position with a carboxamide linker connected to a 2,2-di(furan-2-yl)ethyl group further enhances its research value. The furan rings are versatile heterocycles often employed in the development of new bioactive compounds, including those targeting cardiovascular diseases and acting as enzyme inhibitors . The fusion of the chromene core with the di-furan ethyl side chain creates a unique hybrid molecule, the properties of which can be explored in various biochemical assays. This product is intended for research and development purposes in laboratory settings only. It is not approved for diagnostic, therapeutic, or veterinary use, or for human consumption. Researchers are advised to conduct their own safety and efficacy evaluations for specific applications.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO6/c1-25-18-6-2-5-13-11-14(21(24)28-19(13)18)20(23)22-12-15(16-7-3-9-26-16)17-8-4-10-27-17/h2-11,15H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDKCCGABSIKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromene using methyl iodide and a base such as potassium carbonate.

    Attachment of the Furan Moieties: The furan rings can be attached through a Friedel-Crafts alkylation reaction, where furan reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine, such as ethylamine, under mild heating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the chromene core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Furanones.

    Reduction: Hydroxyl derivatives of the chromene core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, reducing the production of reactive oxygen species.

    Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, potentially leading to its therapeutic effects in diseases like cancer and inflammatory disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Substituent Analysis

The target compound’s 8-methoxy-2-oxo-2H-chromene-3-carboxamide core is shared with several analogs, but side-chain variations differentiate their properties:

Compound Name Substituents at Position 3 (Carboxamide) Additional Chromene Substitutions Key Structural Features
Target Compound N-(2,2-di(furan-2-yl)ethyl) 8-methoxy Two furan rings, ethyl linker
6-Bromo-8-methoxy analog () N-(tetrahydrofuran-2-ylmethyl) 6-bromo, 8-methoxy Bromine atom, saturated furan moiety
N-(furan-2-ylmethyl)-7-hydroxy analog () N-(furan-2-ylmethyl) 7-hydroxy Single furan, hydroxyl group at position 7
2-Oxo-N-(4-sulfamoylphenyl) () N-(4-sulfamoylphenyl) None Sulfamoyl group, planar aromatic system

Key Observations :

  • The di(furan-2-yl)ethyl group in the target compound introduces steric bulk and extended π-conjugation compared to single-furan analogs (e.g., ) .
  • Hydrogen-bonding capacity varies: The 7-hydroxy analog () can act as a stronger H-bond donor than the 8-methoxy derivative .

Physicochemical Properties

Property Target Compound 6-Bromo-8-methoxy analog () N-(furan-2-ylmethyl)-7-hydroxy analog ()
Molecular Weight ~413.3 g/mol (estimated) 382.2 g/mol 285.3 g/mol
Melting Point Not reported >300°C (DMF recrystallized) Not available
H-Bond Donors 1 (amide NH) 1 2 (amide NH, 7-OH)
Solubility Likely low (bulky substituents) Low (high m.p. suggests crystallinity) Moderate (hydroxyl enhances polarity)

Insights :

  • The di(furan) substituent in the target compound may reduce solubility in polar solvents due to increased hydrophobicity .
  • High melting points in analogs (e.g., >300°C in ) correlate with strong intermolecular H-bonding and crystal packing efficiency .

Pharmacological and Functional Potential

  • Antimicrobial activity : Naphthofuran derivatives () exhibit antibacterial properties, possibly linked to aromatic stacking interactions .
  • Enzyme inhibition : Coumarin-carboxamides often target proteases or kinases via H-bonding with the amide group .
  • Photodynamic therapy : The 8-methoxy group could enhance light absorption in therapeutic applications .

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a chromene core with a methoxy group and a carboxamide functional group, contributing to its diverse biological activities. The furan moiety is significant for its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.22 μg/mL for certain pyrazole derivatives . While specific data for this compound is limited, its structural similarity suggests potential antimicrobial efficacy.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Pathogen
Pyrazole 4a0.22Staphylococcus aureus
Pyrazole 5a0.25Staphylococcus epidermidis
N-(furan)TBDVarious Gram-positive bacteria

Anticancer Activity

Compounds containing chromene and furan derivatives have been studied for their anticancer properties. For example, coumarin derivatives have demonstrated antiproliferative effects in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Coumarin Derivatives

A study highlighted the anticancer activity of coumarin derivatives against breast cancer cells (MCF-7), showing significant inhibition of cell proliferation at concentrations ranging from 10 to 50 μM. The mechanism involved the modulation of apoptotic pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of chromene derivatives has also been explored. Research indicates that compounds with similar scaffolds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, suggesting that this compound may exhibit similar effects.

Table 2: Inhibition of Inflammatory Markers by Chromene Derivatives

Compound NameIC50 (μM)Inflammatory Marker
Chromene Derivative A15COX-2
Chromene Derivative B20LOX
N-(furan)TBDTNF-alpha

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the furan rings and chromene core can enhance potency and selectivity against specific biological targets.

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